molecular formula C19H39N2O2P B14629514 Prop-2-yn-1-yl N,N,N',N'-tetrabutylphosphorodiamidate CAS No. 56305-15-8

Prop-2-yn-1-yl N,N,N',N'-tetrabutylphosphorodiamidate

Cat. No.: B14629514
CAS No.: 56305-15-8
M. Wt: 358.5 g/mol
InChI Key: UIZVATMSLGDSAW-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate is a chemical compound with a unique structure that includes a prop-2-yn-1-yl group attached to a phosphorodiamidate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate typically involves the reaction of prop-2-yn-1-ylamine with tetrabutylphosphorodiamidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include acetonitrile and toluene, and the reaction is often catalyzed by transition metal complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as those described for laboratory synthesis. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Molecular oxygen or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphorodiamidates.

Scientific Research Applications

Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then participate in various chemical reactions, leading to the formation of desired products.

Comparison with Similar Compounds

Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate can be compared with other similar compounds such as:

The uniqueness of Prop-2-yn-1-yl N,N,N’,N’-tetrabutylphosphorodiamidate lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.

Properties

CAS No.

56305-15-8

Molecular Formula

C19H39N2O2P

Molecular Weight

358.5 g/mol

IUPAC Name

N-butyl-N-[(dibutylamino)-prop-2-ynoxyphosphoryl]butan-1-amine

InChI

InChI=1S/C19H39N2O2P/c1-6-11-15-20(16-12-7-2)24(22,23-19-10-5)21(17-13-8-3)18-14-9-4/h5H,6-9,11-19H2,1-4H3

InChI Key

UIZVATMSLGDSAW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)P(=O)(N(CCCC)CCCC)OCC#C

Origin of Product

United States

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